![molecular formula C18H26BN3O4 B11771464 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core and a dioxaborolane moiety. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-c]pyridine core.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with a suitable boronic acid derivative.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The pyrazolo[3,4-c]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid equivalent to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Researchers are exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is primarily related to its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a boronic acid equivalent, facilitating coupling reactions. The pyrazolo[3,4-c]pyridine core can interact with different molecular targets, depending on the specific application and the nature of the substituents .
Comparison with Similar Compounds
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar dioxaborolane moiety but differs in the core structure.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole core instead of a pyrazolo[3,4-c]pyridine core
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C18H26BN3O4 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26BN3O4/c1-11-12-9-14(19-25-17(5,6)18(7,8)26-19)20-10-13(12)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3 |
InChI Key |
KFKZQWZYZQXHML-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=N2)N(N=C3C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


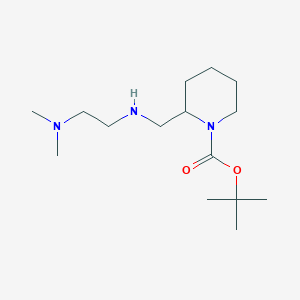
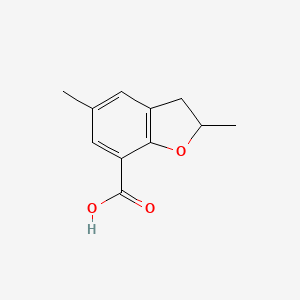
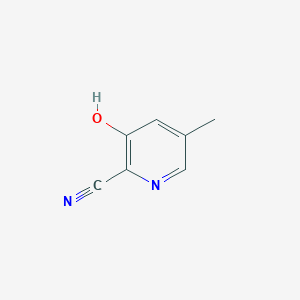

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
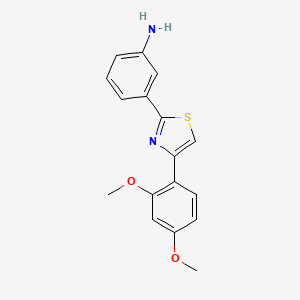
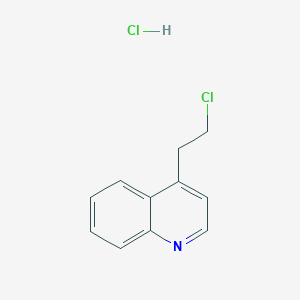
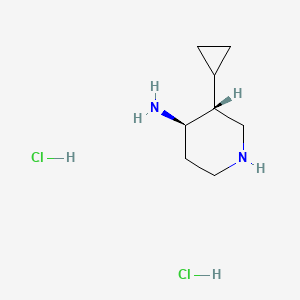
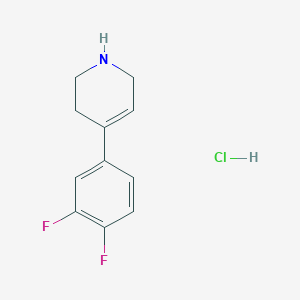

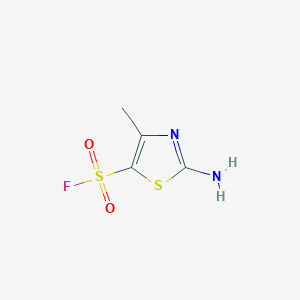
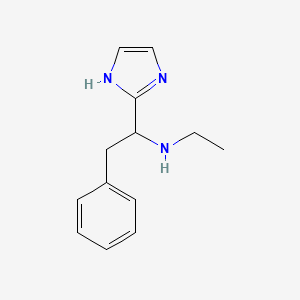

![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
